molecular formula C15H19NO4 B7891970 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid

Cat. No.: B7891970
M. Wt: 277.31 g/mol
InChI Key: RPJMLWMATNCSIS-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid is a conformationally restricted cyclic amino acid derivative that serves as a critical building block in organic synthesis and peptide chemistry. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is widely used to protect the amine functionality during peptide coupling reactions, and a carboxylic acid group ready for conjugation . The cyclohexane backbone acts as a rigid scaffold that can significantly alter the conformational flexibility of peptides. This compound is of high research value in the field of protein engineering and nanotechnology. Specifically, constrained amino acids like this one, often referred to as 1-aminocyclohexane-1-carboxylic acid (Ac6c) derivatives, are promising candidates for redesigning protein motifs . Computational and experimental studies have shown that incorporating such residues into the flexible loops of β-helical protein motifs can significantly enhance the stability of the resulting nanostructures. The intrinsic tendency of the cyclohexane-based amino acid to adopt folded conformations, combined with the low structural strain of the six-membered ring, allows it to self-adapt to the protein motif and absorb conformational fluctuations, leading to more stable nano-assemblies and nanotubes . The product is characterized by its solid form and a molecular weight of 277.32 g/mol, with the molecular formula C 15 H 19 NO 4 . As a carboxylic acid, it participates in hydrogen bonding and can form dimers in non-polar media, influencing its solubility and boiling point . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage at ambient or refrigerated temperatures is recommended to maintain stability.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJMLWMATNCSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of cyclohexane-1-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, typically using hydrogenation or acidic conditions, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid with structurally related cyclohexane-carboxylic acid derivatives, focusing on substituent positions, stereochemistry, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
This compound (Target Compound) 1-COOH, 2-NHCbz C₁₅H₁₉NO₄ 277.32 Base structure; Cbz-protected amino acid
trans-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid 1-COOH, 2-NHCbz (trans) C₁₅H₁₉NO₄ 277.32 Stereoisomer of target compound; trans-configuration may affect reactivity
(1S,2R)-2-((benzyloxy)carbonyl)cyclohexane-1-carboxylic acid 1-COOH, 2-Cbz (stereospecific) C₁₅H₁₈O₄ 262.31 Lacks amino group; stereochemistry critical for chiral synthesis
1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid 1-NHCbz, 2-CH₃ C₁₆H₂₁NO₄ 291.35 Methyl group at position 2; higher molecular weight
1-({[(Benzyloxy)carbonyl]amino}methyl)-4-(propan-2-yl)cyclohexane-1-carboxylic acid 1-NHCbz-CH₂, 4-isopropyl C₁₉H₂₇NO₄ 333.40 Branched isopropyl group; potential for enhanced lipophilicity
(1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid 1-COOH, 3-NHCbz C₁₅H₁₉NO₄ ~277.32 (estimated) Amino group at position 3; used as a pharmaceutical intermediate

Key Findings

Substituent Position and Stereochemistry: The position of the Cbz-amino group (e.g., 2 vs. 3) alters the compound’s steric and electronic profile. For instance, the (1R,3S)-rel-isomer may exhibit different biological activity compared to the target compound due to spatial arrangement. Stereoisomerism (e.g., trans-configuration in ) can influence crystallinity and solubility, impacting purification and synthetic utility.

Functional Group Modifications: Addition of a methyl group (as in ) increases molecular weight by ~14 g/mol and may enhance hydrophobicity.

Pharmaceutical Relevance: The (1R,3S)-rel-3-substituted analog is explicitly noted as a pharmaceutical ingredient , highlighting the importance of cyclohexane-carboxylic acid derivatives in drug discovery. The Cbz-protected amino group in the target compound facilitates its use in peptide coupling reactions, a common strategy in prodrug design .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid, commonly referred to as trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 61935-48-6
  • IUPAC Name : (1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
  • SMILES : C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

The compound is characterized by a cyclohexane ring substituted with a benzyloxycarbonyl amino group and a carboxylic acid moiety, which contributes to its biological properties.

Research indicates that the compound exhibits inhibitory activity against certain enzymes, particularly CTP synthetase (CTPS). The presence of the α-amino acid group is crucial for its activity. Modifications to the amino group can significantly alter its effectiveness as an inhibitor. For instance, derivatives with N-benzoyl protection showed varying degrees of inhibition against CTPS, highlighting the importance of structural complexity in enhancing biological activity .

In Vitro Studies

In vitro studies have demonstrated that trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid can inhibit cell growth in various cancer cell lines. For example, compounds derived from this structure have shown promising results against Trypanosoma brucei CTPS with an IC50 value of 0.043 μM, indicating potent anti-trypanosomal activity .

Case Study 1: Inhibition of CTPS

A study focused on the synthesis and biological evaluation of CTPS inhibitors revealed that trans-2-(benzyloxycarbonylamino)cyclohexanecarboxylic acid displayed significant inhibitory effects compared to other derivatives. The study emphasized the role of the benzyloxycarbonyl group in enhancing interaction with the enzyme active site .

Case Study 2: Antitumor Activity

Another investigation into the antitumor properties of this compound found that it exhibited cytotoxic effects on several cancer cell lines, including breast and head and neck cancers. The mechanism was linked to the downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis and repair .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/Cell TypeIC50 ValueReference
CTPS InhibitionTrypanosoma brucei0.043 μM
Antitumor ActivityBreast Cancer CellsNot specified
Antitumor ActivityHead and Neck Cancer CellsNot specified

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid?

Methodological Answer:
The synthesis typically involves three key steps:

Cyclohexane Core Functionalization : Introduce the carboxylic acid group at position 1 via oxidation of a cyclohexene precursor or direct carboxylation using CO₂ under high pressure.

Amino Group Protection : The amine at position 2 is protected using benzyloxycarbonyl (Cbz) chloride in a Schotten-Baumann reaction, performed in a biphasic solvent system (e.g., THF/water) at 0–5°C to minimize side reactions.

Purification : Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Reaction optimization often involves adjusting stoichiometry of Cbz chloride and maintaining pH >10 during protection to ensure complete amine derivatization .

Basic Question: How is the structure of this compound characterized?

Methodological Answer:
Structural confirmation requires multi-technique analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 5.1 ppm (Cbz-OCH₂Ph), and δ 1.2–2.5 ppm (cyclohexane protons).
    • ¹³C NMR : Carboxylic acid carbonyl at ~175 ppm, Cbz carbonyl at ~155 ppm.
  • IR Spectroscopy : Stretching bands for C=O (carboxylic acid: ~1700 cm⁻¹; Cbz: ~1680 cm⁻¹) and N-H (~3300 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemistry and confirms cyclohexane chair conformation. Data deposition in PubChem (InChIKey: RCCIJJKDNJBQIL-NWDGAFQWSA-N) provides reference for comparative studies .

Advanced Question: How can reaction conditions be optimized to control stereochemistry during synthesis?

Methodological Answer:
Stereochemical control is critical for bioactivity. Key strategies include:

  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control, reducing epimerization during Cbz protection. For example, cis/trans isomer ratios are influenced by reaction time and solvent polarity .
  • Chiral Auxiliaries : Use of (1R,2S)-configured starting materials or enantioselective catalysts (e.g., Rhodium-BINAP complexes) to induce specific configurations.
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) resolves diastereomers. Reported enantiomeric excess (ee) values exceed 95% under optimized conditions .

Advanced Question: What strategies resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from:

  • Conformational Flexibility : Cyclohexane ring puckering alters proton coupling constants. Computational modeling (DFT at B3LYP/6-31G* level) predicts stable conformers and validates experimental ¹H NMR splitting patterns .
  • Tautomerism : Carboxylic acid ↔ carboxylate equilibrium in DMSO-d₆ vs. CDCl₃ affects chemical shifts. Buffering with D₂O (pD 4.5) stabilizes the protonated form for consistent analysis.
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₈NO₄: 276.1235; observed: 276.1238) .

Advanced Question: How is this compound applied in peptide-mimetic drug discovery?

Methodological Answer:
The Cbz-protected amino acid serves as a rigid scaffold for peptide mimetics:

  • Conformational Restriction : The cyclohexane backbone enforces specific dihedral angles (e.g., φ/ψ angles ~60°), mimicking β-sheet or α-helix motifs.
  • Enzyme Inhibition : Derivatives inhibit proteases (e.g., HIV-1 protease) by occupying the S1/S2 pockets. IC₅₀ values are determined via fluorogenic substrate assays (e.g., Km reduction from 10 µM to 2 µM post-modification).
  • In Vivo Stability : Cbz group enhances metabolic resistance compared to acetylated analogs, confirmed by half-life extension in murine plasma (t₁/₂: 8 hrs vs. 2 hrs) .

Advanced Question: What computational methods predict the reactivity of this compound in polymer chemistry?

Methodological Answer:
Reactivity in polymerization (e.g., polyamide synthesis) is modeled via:

  • DFT Calculations : Assess nucleophilic attack efficiency of the amine on carbonyl groups (activation energy ~15 kcal/mol).
  • Molecular Dynamics (MD) : Simulates cross-linking behavior in aqueous vs. nonpolar solvents.
  • QSPR Models : Relate Hammett σ values of substituents (e.g., electron-withdrawing Cl at position 4) to copolymerization rates (R² = 0.89) .

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